molecular formula C20H13ClF3N3OS B14972248 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14972248
M. Wt: 435.8 g/mol
InChI Key: JSMNHNATBJNREN-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of both imidazole and thiazole rings in its structure contributes to its wide range of pharmacological activities.

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the N-[2-(trifluoromethyl)phenyl]acetamide moiety: This step involves the acylation of the imidazo[2,1-b][1,3]thiazole intermediate with 2-(trifluoromethyl)phenylacetic acid or its derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamide moiety, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: It has shown significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: The compound exhibits promising antiviral, antibacterial, and antifungal activities, suggesting its potential use in treating infectious diseases.

    Industry: Due to its diverse biological activities, the compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation, apoptosis, and immune response.

    Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives :

    Levamisole: An extensively studied imidazo[2,1-b][1,3]thiazole derivative used for its immunostimulating activities in cancer treatment.

    CITCO: A constitutive androstane receptor (CAR) agonist with selective activity over other nuclear receptors.

    Other derivatives: Various derivatives with modifications at different positions on the imidazo[2,1-b][1,3]thiazole core have been synthesized and evaluated for their biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H13ClF3N3OS

Molecular Weight

435.8 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H13ClF3N3OS/c21-13-7-5-12(6-8-13)17-10-27-14(11-29-19(27)26-17)9-18(28)25-16-4-2-1-3-15(16)20(22,23)24/h1-8,10-11H,9H2,(H,25,28)

InChI Key

JSMNHNATBJNREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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